molecular formula C19H18ClFN4S B15082258 5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide

Cat. No.: B15082258
M. Wt: 388.9 g/mol
InChI Key: ZCCZZDMVFOBRAM-SSDVNMTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide” is a complex organic compound that features a triazole ring, a tert-butylphenyl group, and a chlorofluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbonyl compounds.

    Introduction of the Tert-butylphenyl Group: This step may involve a Friedel-Crafts alkylation reaction to attach the tert-butyl group to the phenyl ring.

    Attachment of the Chlorofluorophenyl Group: This can be achieved through a nucleophilic substitution reaction where the chlorofluorophenyl group is introduced to the triazole ring.

    Formation of the Hydrosulfide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydrosulfide group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions could target the triazole ring or the chlorofluorophenyl group, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug development.

    Medicine: The compound could be explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring and phenyl groups could play a role in binding to these targets, while the hydrosulfide group may be involved in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Tert-butylphenyl)-4H-1,2,4-triazole: Lacks the chlorofluorophenyl and hydrosulfide groups.

    4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazole: Lacks the tert-butylphenyl and hydrosulfide groups.

    4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of the hydrosulfide group.

Uniqueness

The uniqueness of “5-(4-Tert-butylphenyl)-4-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide” lies in its combination of functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

Molecular Formula

C19H18ClFN4S

Molecular Weight

388.9 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H18ClFN4S/c1-19(2,3)13-9-7-12(8-10-13)17-23-24-18(26)25(17)22-11-14-15(20)5-4-6-16(14)21/h4-11H,1-3H3,(H,24,26)/b22-11+

InChI Key

ZCCZZDMVFOBRAM-SSDVNMTOSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.